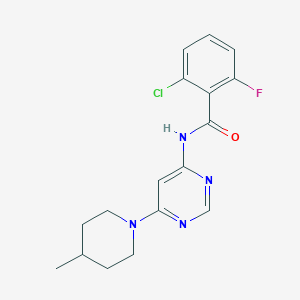
2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide” are not well-documented in the available literature .Applications De Recherche Scientifique
Antifungal Activity : Pyrimidine derivatives, including structures related to the specified compound, have shown significant antifungal activities. For instance, compounds with similar structures have exhibited high antifungal activity against species like Phomopsis sp. and Botrytis cinereal, with inhibition rates and EC50 values indicating potent antifungal properties (Wu et al., 2021).
Crystal Structure Analysis : Research involving similar pyrimidine derivatives has led to the development of new crystals characterized by various techniques like NMR and X-ray single-crystal determination. These studies are crucial in understanding the molecular structure and properties of these compounds (Deng et al., 2014).
Gene Expression Inhibition : Studies have shown that compounds structurally related to 2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide can inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Such properties are significant in the context of potential therapeutic applications and understanding cellular mechanisms (Palanki et al., 2000).
PET Imaging Applications : Certain fluorine-substituted pyrimidine derivatives have been explored for their potential in PET (Positron Emission Tomography) imaging, especially in the study of brain receptors. These compounds have shown effectiveness in animal models, suggesting their utility in neuropsychiatric disorder research and drug development (Xu et al., 2013).
Histone Deacetylase Inhibition in Cancer Therapy : Some pyrimidine derivatives have shown potential as histone deacetylase inhibitors, exhibiting antiproliferative activity and apoptosis induction in cancer cells. This property is crucial for the development of new cancer therapies (Liu et al., 2015).
KCNQ2/Q3 Potassium Channel Openers in Epilepsy Treatment : Pyrimidine benzamides have been identified as effective in opening KCNQ2/Q3 potassium channels, showing activity in rodent models of epilepsy and pain. This is significant in the context of developing new treatments for neurological disorders (Amato et al., 2011).
Antimicrobial Activities : Some derivatives have shown promising results in combating microbial infections, including antibacterial and antifungal properties. This opens up possibilities for developing new antimicrobial agents (Chundawat et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the lack of information available about “2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide”, future research could focus on elucidating its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound and its potential applications .
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c1-11-5-7-23(8-6-11)15-9-14(20-10-21-15)22-17(24)16-12(18)3-2-4-13(16)19/h2-4,9-11H,5-8H2,1H3,(H,20,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COXXNJCPEROLPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

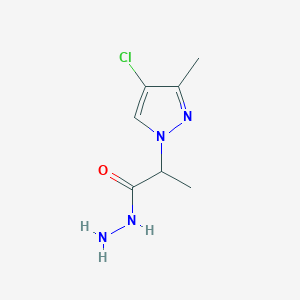
![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)
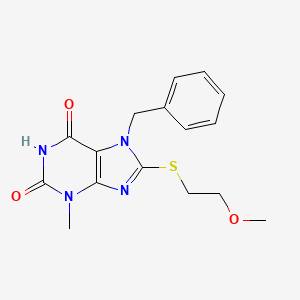
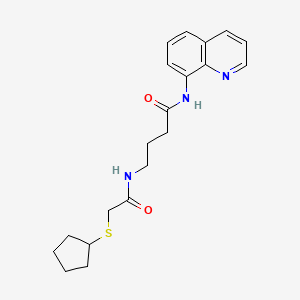
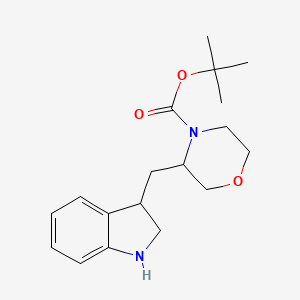


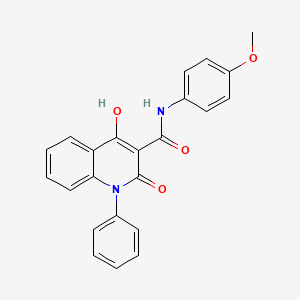



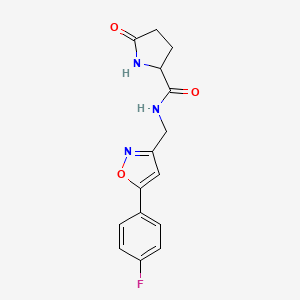
![N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2381556.png)
